Cas no 82769-76-4 ((3S)-3-amino-3-phenylpropan-1-ol)

(3S)-3-amino-3-phenylpropan-1-ol structure
82769-76-4 structure
Nome do Produto:(3S)-3-amino-3-phenylpropan-1-ol
N.o CAS:82769-76-4
MF:C9H13NO
MW:151.205622434616
MDL:MFCD01311768
CID:60495
PubChem ID:2734520

(3S)-3-amino-3-phenylpropan-1-ol Propriedades químicas e físicas

Nomes e Identificadores

    • (S)-3-Amino-3-phenylpropan-1-ol
    • (S)-1-Phenyl-3-propanolamine
    • S-3-amino-3-phenylpropan-1-ol
    • (3S)-3-amino-3-phenylpropan-1-ol
    • (S)-3-AMINO-3-PHENYLPROPANOL
    • DS-1777
    • AC-071
    • EN300-188674
    • AMY12567
    • AKOS015854099
    • SEQXIQNPMQTBGN-VIFPVBQESA-N
    • (S)-1-phenyl-3-hydroxypropylamine
    • (s)-3-amino-3-phenyl-propan-1-ol
    • MFCD01311768
    • CS-W002754
    • (3S)-3-amino-3-phenyl-1-propanol
    • (S)-3-Amino-3-phenyl-1-propanol
    • Q-200035
    • BCP28027
    • (s)-3-amino-3-phenyl propan-1-ol
    • DTXSID90370345
    • (3S)-3-amino-3-phenyl-propan-1-ol
    • 82769-76-4
    • SCHEMBL1454854
    • (s)-3-phenyl-beta-alaninol
    • (γS)-γ-Aminobenzenepropanol (ACI)
    • Benzenepropanol, γ-amino-, (S)- (ZCI)
    • (-)-3-Amino-3-phenylpropanol
    • (gammaS)-gamma-Aminobenzenepropanol; (-)-3-Amino-3-phenylpropanol; (3S)-3-Amino-3-phenyl-1-propanol; (S)-3-Amino-3-phenyl-1-propanol; (S)-3-Amino-3-phenylpropanol
    • A2610
    • MDL: MFCD01311768
    • Inchi: 1S/C9H13NO/c10-9(6-7-11)8-4-2-1-3-5-8/h1-5,9,11H,6-7,10H2/t9-/m0/s1
    • Chave InChI: SEQXIQNPMQTBGN-VIFPVBQESA-N
    • SMILES: [C@H](C1C=CC=CC=1)(N)CCO

Propriedades Computadas

  • Massa Exacta: 151.099714g/mol
  • Carga de Superfície: 0
  • XLogP3: 0.5
  • Contagem de dadores de ligações de hidrogénio: 2
  • Contagem de aceitadores de ligações de hidrogénio: 2
  • Contagem de Ligações Rotativas: 3
  • Massa monoisotópica: 151.099714g/mol
  • Massa monoisotópica: 151.099714g/mol
  • Superfície polar topológica: 46.2Ų
  • Contagem de Átomos Pesados: 11
  • Complexidade: 99.7
  • Contagem de átomos isótopos: 0
  • Contagem de Estereocentros Átomos Definidos: 1
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Tautomeros: nothing
  • Carga de Superfície: 0

Propriedades Experimentais

  • Cor/Forma: Colorless to Yellow Liquid
  • Densidade: 1.0406 (rough estimate)
  • Ponto de ebulição: 293℃ at 760 mmHg
  • Ponto de Flash: 131.0±21.8 °C
  • Índice de Refracção: 1.4755 (estimate)
  • PSA: 46.25000
  • LogP: 1.76910
  • Solubilidade: Not available
  • Pressão de vapor: 0.0±0.6 mmHg at 25°C

(3S)-3-amino-3-phenylpropan-1-ol Informações de segurança

(3S)-3-amino-3-phenylpropan-1-ol Dados aduaneiros

  • CÓDIGO SH:2922199090
  • Dados aduaneiros:

    China Customs Code:

    2922199090

    Overview:

    2922199090. Other amino alcohols and their ethers,Esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Summary:

    2922199090. other amino-alcohols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

(3S)-3-amino-3-phenylpropan-1-ol Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
A2610-5G
(S)-3-Amino-3-phenylpropan-1-ol
82769-76-4 >93.0%(T)
5g
¥600.00 2024-04-15
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1044379-100g
(S)-3-Amino-3-phenylpropan-1-ol
82769-76-4 98%
100g
¥2759.00 2024-07-28
abcr
AB285551-10g
(S)-3-Amino-3-phenyl-propan-1-ol, 97%; .
82769-76-4 97%
10g
€219.00 2023-09-09
eNovation Chemicals LLC
Y1303400-10g
(S)-3-Amino-3-phenylpropan-1-ol
82769-76-4 97%
10g
$340 2024-06-05
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
S91610-5g
(S)-3-Amino-3-phenylpropan-1-ol
82769-76-4
5g
¥528.0 2021-09-07
Chemenu
CM116696-10g
(S)-3-Amino-3-phenyl-1-propanol
82769-76-4 95+%
10g
$374 2021-06-17
Chemenu
CM116696-5g
(S)-3-Amino-3-phenyl-1-propanol
82769-76-4 95+%
5g
$234 2021-06-17
Chemenu
CM116696-25g
(S)-3-Amino-3-phenyl-1-propanol
82769-76-4 95+%
25g
$748 2021-06-17
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY033781-0.25g
(S)-3-Amino-3-phenyl-1-propanol
82769-76-4 ≥95%
0.25g
¥25.00 2024-07-09
Apollo Scientific
OR471660-5g
(S)-3-Amino-3-phenyl-1-propanol
82769-76-4 98+%
5g
£44.00 2024-07-20

(3S)-3-amino-3-phenylpropan-1-ol Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Hydrochloric acid Solvents: Water ;  overnight, reflux
1.2 Reagents: Sodium hydroxide Solvents: Water ;  basified
1.3 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; overnight, reflux
1.4 Reagents: Sodium hydroxide Solvents: Water
Referência
Kinetic and NMR spectroscopic studies of chiral mixed sodium/lithium amides used for the deprotonation of cyclohexene oxide
Sott, Richard; et al, Chemistry - A European Journal, 2005, 11(16), 4785-4792

Método de produção 2

Condições de reacção
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; 2 h, rt
1.2 Reagents: Sodium sulfate Solvents: Water ;  rt
Referência
Short enantioselective routes to (S)-Dapoxetine
Rapolu, Rajesh Kumar; et al, Chemistry & Biology Interface, 2013, 3(1), 50-60

Método de produção 3

Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  16 h, rt
Referência
Syntheses of a Flobufen Metabolite and Dapoxetine Based on Enantioselective Allylation of Aromatic Aldehydes
Hessler, Filip; et al, European Journal of Organic Chemistry, 2014, 2014(12), 2543-2548

Método de produção 4

Condições de reacção
1.1 Reagents: Oxygen Catalysts: Iodine Solvents: Tetrahydrofuran ,  Water ;  50 °C
Referência
Iodine mediated deprotection of N-tert-butanesulfinyl amines: a functional group compatible method
Chen, Wen; et al, Chemical Communications (Cambridge, 2014, 50(47), 6259-6262

Método de produção 5

Condições de reacção
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  30 min, 0 °C; 0 °C → rt; 1.5 h, rt
1.2 Reagents: Triethylamine Solvents: Methanol
Referência
An efficient formal synthesis of (S)-dapoxetine from enantiopure 3-hydroxy azetidin-2-one
Chincholkar, Pinak M.; et al, Tetrahedron, 2009, 65(12), 2605-2609

Método de produção 6

Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate
Referência
Highly Efficient, Enantioselective Syntheses of (S)-(+)- and (R)-(-)-Dapoxetine Starting with 3-Phenyl-1-propanol
Kang, Soyeong; et al, Journal of Organic Chemistry, 2010, 75(1), 237-240

Método de produção 7

Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Water ;  basified, rt
Referência
Preparation of enantiomerically pure (R)- and (S)-3-amino-3-phenyl-1-propanol via resolution with immobilized penicillin G acylase
Fadnavis, Nitin W.; et al, Tetrahedron: Asymmetry, 2006, 17(2), 240-244

Método de produção 8

Condições de reacção
1.1 Reagents: Hydrochloric acid Solvents: Water ;  23 h, 50 °C
1.2 Reagents: Ammonium hydroxide ;  basified
Referência
Lipase-catalyzed resolution of chiral 1,3-amino alcohols: application in the asymmetric synthesis of (S)-dapoxetine
Torre, Oliver; et al, Tetrahedron: Asymmetry, 2006, 17(5), 860-866

Método de produção 9

Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  18 h, reflux
Referência
Scope and computational insights into enantioselective C-H amination through silver-catalyzed nitrene transfer
Schroeder, Emily Z.; et al, ChemRxiv, 2023, 1, 1-10

Método de produção 10

Condições de reacção
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 0 °C → reflux; 5 h, reflux; reflux → 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  0 °C
Referência
Synthesis of (S)-dapoxetine by biomethod
Zhang, De-rong; et al, Shengwu Jiagong Guocheng, 2010, 8(2), 13-17

Método de produção 11

Condições de reacção
1.1 Reagents: Lithium aluminum hydride
Referência
High asymmetric induction in the 1,3-dipolar cycloaddition of (R)-(+)-p-tolyl vinyl sulfoxide with acyclic nitrones
Koizumi, Toru; et al, Journal of Organic Chemistry, 1982, 47(20), 4004-5

Método de produção 12

Condições de reacção
1.1 Reagents: Hydrochloric acid Solvents: Methanol ,  Water ;  rt; 1 h, rt; 5 h, rt → reflux
1.2 Reagents: Triethylamine Solvents: Ethanol ;  15 min
2.1 Reagents: Sodium triacetoxyborohydride Solvents: Tetrahydrofuran ;  10 min, 0 °C
2.2 Reagents: Boron trifluoride etherate ;  0 °C; 5 h, 0 °C
2.3 Reagents: Methanol ;  0 °C
Referência
Synthesis of Dapoxetine
Ning, Yan-shi; et al, Huaxue Shiji, 2015, 37(2), 185-188

Método de produção 13

Condições de reacção
1.1 Reagents: Tributylstannane Catalysts: Azobisisobutyronitrile Solvents: Toluene ;  rt; rt → reflux; 6 h, reflux
1.2 Reagents: Trifluoroacetic acid Solvents: Tetrahydrofuran ;  10 °C; 5 h, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ;  0 °C
Referência
A stereoselective synthesis of (S)-dapoxetine starting from trans-cinnamyl alcohol
Venkatesan, K.; et al, ARKIVOC (Gainesville, 2008, (16), 302-310

Método de produção 14

Condições de reacção
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C → rt; rt
1.2 Reagents: Sodium sulfate Solvents: Water ;  1 h, rt
2.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  30 min, 0 °C; 0 °C → rt; 1.5 h, rt
2.2 Reagents: Triethylamine Solvents: Methanol
Referência
An efficient formal synthesis of (S)-dapoxetine from enantiopure 3-hydroxy azetidin-2-one
Chincholkar, Pinak M.; et al, Tetrahedron, 2009, 65(12), 2605-2609

(3S)-3-amino-3-phenylpropan-1-ol Raw materials

(3S)-3-amino-3-phenylpropan-1-ol Preparation Products

Fornecedores recomendados
JU LAN HUA GONG KE JI ( QING DAO ) Co., Ltd.
(CAS:82769-76-4)(3S)-3-amino-3-phenylpropan-1-ol
089
Amadis Chemical Company Limited
(CAS:82769-76-4)(S)-3-Amino-3-phenylpropan-1-ol
A10055
Pureza:99%
Quantidade:5.0g
Preço ($):262.0